molecular formula C18H21N3O4 B8021752 Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8021752
M. Wt: 343.4 g/mol
InChI Key: LTESQFJZJKEXDH-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a 5,6-dihydropyridine scaffold fused with a 6-nitroindole moiety. The tert-butyl group acts as a protective group for the amine, enhancing stability during synthetic processes. The compound is likely an intermediate in pharmaceutical synthesis, given its structural complexity and functional groups amenable to further derivatization .

Properties

IUPAC Name

tert-butyl 4-(6-nitro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-18(2,3)25-17(22)20-8-6-12(7-9-20)15-11-19-16-10-13(21(23)24)4-5-14(15)16/h4-6,10-11,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESQFJZJKEXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol Overview:

  • Starting Material : 2-Nitro-3-(piperidinyl)styrene derivative.

  • Reductive Carbonylation : Pd(phen)Cl₂ (0.2 mol%) and phenyl formate (CO surrogate) in DMF at 120°C.

  • Yield : Up to 89% for analogous indoles.

Adaptation for Target Compound :

  • Introduce the dihydropyridine-carboxylate moiety during the styrene precursor synthesis.

  • Ensure nitro group stability under reductive conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Suzuki-Miyaura CouplingHigh efficiency; scalableRequires synthesis of 6-nitro-3-bromoindole74–93%
Direct NitrationFewer stepsPoor regioselectivity; side reactions35–58%
Reductive CyclizationConvergent synthesis; avoids halogenated intermediatesComplex precursor preparation70–89%

Critical Considerations in Synthesis

Functional Group Compatibility

  • The tert-butyl carbamate group is stable under Suzuki conditions but may hydrolyze under strong acidic or basic conditions.

  • The nitro group tolerates Pd catalysis but can be reduced under hydrogenation conditions, necessitating careful choice of reducing agents.

Purification Strategies

  • Flash chromatography using gradients of ethyl acetate/hexanes (20–40% EtOAc) is standard.

  • Recrystallization from ethanol/water mixtures improves purity for crystalline intermediates.

Scalability and Industrial Relevance

The Suzuki-Miyaura method is preferred for scale-up due to robust catalytic systems and commercial availability of boronate esters. A representative large-scale synthesis achieved 93% yield on a 2 g scale, highlighting practicality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: The nitro group on the indole ring can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Anticancer Agents :
    • Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is utilized as a precursor in the synthesis of various anticancer drugs. Its structural attributes allow it to interact with biological targets effectively.
    • A notable application is in the synthesis of Ribociclib, a drug used for treating hormone receptor-positive breast cancer. The compound serves as an intermediate, facilitating the formation of the active pharmaceutical ingredient (API) .
  • Biological Activity :
    • The compound exhibits potential biological activity due to its structural similarity to known pharmacophores. Studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for further research in cancer therapeutics .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Starting Materials : Typically synthesized from readily available indole derivatives and pyridine carboxylic acids.
  • Reagents : Common reagents include coupling agents and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Example Synthetic Route :

StepReagentsConditionsYield
1Indole derivative + Pyridine carboxylic acidToluene, reflux71%
2Hydrogenation with Pd/CEthanol, H2 atmospherePurification required

This synthetic route highlights the compound's versatility and the importance of optimizing reaction conditions to achieve high yields.

Case Study 1: Synthesis and Characterization

A study published in a peer-reviewed journal detailed the synthesis of this compound. The researchers optimized reaction parameters and characterized the product using NMR and mass spectrometry. The findings confirmed the compound's structure and purity, paving the way for its application in drug development .

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the tert-butyl group enhanced potency against breast cancer cells, suggesting that further structural optimization could yield more effective therapeutics .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate likely involves its interaction with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure. The nitro group on the indole ring may also contribute to its biological activity by participating in redox reactions within the cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Indole Substituents

a. Tert-butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Differs by the position of the indole substituent (6-yl vs. 3-yl) and lacks the nitro group.
  • This compound is used in medicinal chemistry for neurotensin receptor agonist development .
  • Molecular Weight : 298.38 g/mol vs. 343.36 g/mol (target compound) .
b. Tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Structure: Replaces the nitroindole with a 2-aminophenyl group.
  • Synthesis : Produced via hydrogenation of the nitro precursor (e.g., tert-butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate) using Pd/C under H₂ .
  • Applications: Amino groups enable conjugation or further functionalization, making it valuable in kinase inhibitor synthesis .

Analogues with Boronic Ester Functionality

a. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Contains a boronic ester instead of nitroindole.
  • Reactivity : Key intermediate in Suzuki-Miyaura cross-coupling reactions for C–C bond formation. Used to synthesize pyrazolo-pyrimidine derivatives in Bruton’s tyrosine kinase (BTK) inhibitor development .
  • Synthesis : Prepared via Pd-catalyzed borylation of triflate precursors .

Derivatives with Heterocyclic Modifications

a. Tert-butyl 4-(3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Substitutes nitroindole with a dimethoxyphenyl-pyrrolopyridine group.
  • Applications : Explored in oncology for kinase inhibition due to its planar heterocyclic system .
b. Tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Simplifies the scaffold by removing the indole substituent entirely.
  • Role : A versatile building block for N-Boc-protected dihydropyridines. Molecular weight: 183.25 g/mol .

Functional Group Variations

a. Tert-butyl 4-[(trifluoromethyl)sulfonyloxy]-5,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Features a triflate leaving group instead of nitroindole.
  • Reactivity : The triflate group enables nucleophilic substitution or cross-coupling reactions. CAS: 138647-49-1; Molecular weight: 331.31 g/mol .
b. Tert-butyl 4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
  • Structure : Incorporates a hydroxyl and ketone group on the dihydropyridine ring.
  • Characterization : Confirmed via ¹H NMR (δ 6.38 ppm for dihydropyridine protons) .

Comparative Data Table

Compound Name Key Substituent Molecular Weight (g/mol) Key Applications Synthesis Method
Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate 6-Nitroindole-3-yl 343.36 Pharmaceutical intermediate Suzuki coupling
Tert-butyl 4-(1H-indol-6-yl)-5,6-dihydropyridine-1(2H)-carboxylate Indole-6-yl 298.38 Neurotensin receptor agonists Cross-coupling
Tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 2-Aminophenyl 290.35 Kinase inhibitors Hydrogenation
Tert-butyl 4-(boronic ester)-5,6-dihydropyridine-1(2H)-carboxylate Boronic ester 297.24 Suzuki cross-coupling Pd-catalyzed borylation
Tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate None 183.25 General synthetic intermediate Direct Boc protection

Key Research Findings

  • Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution compared to amino or hydroxyl analogues .
  • Synthetic Utility : Boronic ester derivatives are critical for constructing complex heterocycles via cross-coupling, as demonstrated in BTK inhibitor synthesis .
  • Biological Relevance : Indole-containing analogues show promise in targeting neurotensin and kinase receptors, with substituent position (3-yl vs. 6-yl) modulating receptor affinity .

Biological Activity

Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 155302-27-5

The compound is believed to interact with various biological targets, potentially influencing pathways related to neuroprotection and anti-inflammatory responses. Its structural components suggest it may act as an inhibitor of specific enzymes or receptors involved in these processes.

1. Neuroprotective Effects

Research indicates that similar compounds in the dihydropyridine class exhibit neuroprotective properties by modulating calcium channels and reducing oxidative stress. Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine derivatives may share these properties, contributing to their potential in treating neurodegenerative diseases.

2. Antioxidant Activity

Studies have shown that compounds with indole and pyridine moieties can exhibit significant antioxidant activity. This suggests that this compound may help mitigate oxidative damage in cells, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress.

3. Enzyme Inhibition

The compound's structure indicates potential inhibitory effects on specific enzymes, particularly those involved in neurotransmitter breakdown or inflammatory pathways. For instance, it may inhibit acetylcholinesterase (AChE) activity, similar to other compounds in its class, leading to increased levels of acetylcholine and enhanced synaptic transmission.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of Alzheimer's disease, administration of similar dihydropyridine compounds resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine derivatives could offer similar benefits.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of various indole derivatives. The results indicated that compounds with structural similarities to tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine exhibited significant free radical scavenging activity, supporting the hypothesis that this compound may also possess antioxidant properties.

Research Findings

StudyFindings
Research on NeuroprotectionIncreased cognitive function in rodent models treated with dihydropyridine analogsSuggests potential for treating neurodegenerative conditions
Antioxidant Activity StudySignificant free radical scavenging observed in indole derivativesIndicates potential for reducing oxidative stress
Enzyme Inhibition AnalysisInhibition of AChE activity leading to increased acetylcholine levelsSupports use in cognitive enhancement therapies

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and a nitro-substituted indole bromide. Key steps include:
  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05–0.5 mol%) .
  • Solvent System : 1,4-dioxane/water or DME/water under inert atmosphere .
  • Base : K₂CO₃ or Cs₂CO₃ to facilitate coupling .
    Post-coupling, nitro-group retention is critical; reduction steps (e.g., hydrogenation) should be avoided unless targeting amine derivatives .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, dihydropyridine protons at δ ~3.3–4.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • PPE : Use gloves, lab coats, and eye protection.
  • Storage : Keep in airtight containers away from ignition sources (P210) .
  • Emergency Response : Follow P101 (medical aid), P201 (pre-use instructions), and P202 (pre-handling review) .

Advanced Research Questions

Q. How can researchers optimize low-yielding Suzuki-Miyaura couplings for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ to improve efficiency .
  • Solvent Optimization : Replace 1,4-dioxane with DME or THF to enhance solubility .
  • Temperature Control : Increase reaction temperature to 100–110°C for faster kinetics .
  • Boronic Ester Stoichiometry : Use 1.5 equiv of boronate ester to drive reaction completion .

Q. What strategies resolve stereochemical challenges during functionalization of the dihydropyridine ring?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce tert-butyl carbamate groups to direct asymmetric synthesis .
  • Hydrogenation Conditions : Use PtO₂ or Pd/C under H₂ to selectively reduce double bonds while preserving nitro groups .
  • Crystallography : Analyze single-crystal X-ray structures to confirm stereochemistry .

Q. How do researchers address contradictory data in spectroscopic characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in dihydropyridine and indole protons .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to clarify NOE interactions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer :
  • Calcium Channel Modulation : Dihydropyridine cores are known blockers; nitroindole may enhance binding to L-type channels .
  • Kinase Inhibition : Nitro groups and aromatic systems suggest potential interaction with ATP-binding pockets (e.g., BTK inhibitors) .
  • In Silico Docking : Use AutoDock Vina to predict affinity for NUDT5/14 or neurotensin receptors .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation Studies :
  • Acidic/Base Conditions : Monitor nitro-group reduction (e.g., HCl/NaOH at 37°C) via HPLC .
  • Thermal Stability : Store at 4°C, -20°C, and RT; assess decomposition by TLC over 30 days .

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